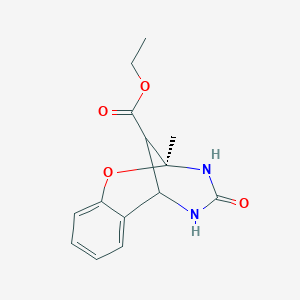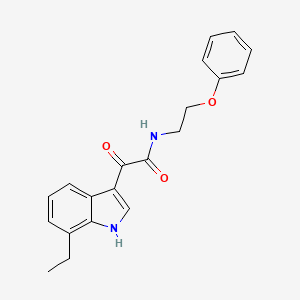
1-benzyl-5-methoxy-1H-benzimidazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-methoxy-1H-benzimidazole-2-thiol is a heterocyclic aromatic compound. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound features a benzimidazole core with a benzyl group at the 1-position, a methoxy group at the 5-position, and a thiol group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-methoxy-1H-benzimidazole-2-thiol typically involves the condensation of 1,2-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and introduction of the thiol group. One common method involves the reaction of 1,2-phenylenediamine with benzaldehyde to form the intermediate Schiff base, which is then cyclized to form the benzimidazole ring. The methoxy group can be introduced via methylation of the corresponding hydroxy derivative. The thiol group is typically introduced through thiolation reactions using reagents such as thiourea or hydrogen sulfide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-5-methoxy-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide or other nucleophiles
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives
Aplicaciones Científicas De Investigación
1-benzyl-5-methoxy-1H-benzimidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used as a corrosion inhibitor and in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-methoxy-1H-benzimidazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The benzimidazole core can interact with nucleic acids and proteins, disrupting their function. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
5-methoxy-1H-benzimidazole-2-thiol: Lacks the benzyl group, which may affect its biological activity and solubility.
1-benzyl-1H-benzimidazole-2-thiol: Lacks the methoxy group, which may affect its lipophilicity and membrane permeability.
1-benzyl-5-hydroxy-1H-benzimidazole-2-thiol: Hydroxy group instead of methoxy, which may affect its reactivity and biological activity .
Uniqueness
1-benzyl-5-methoxy-1H-benzimidazole-2-thiol is unique due to the combination of the benzyl, methoxy, and thiol groups, which confer specific chemical and biological properties. The benzyl group enhances its hydrophobic interactions, the methoxy group improves its lipophilicity, and the thiol group allows for covalent interactions with biological targets .
Propiedades
Fórmula molecular |
C15H14N2OS |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
3-benzyl-6-methoxy-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C15H14N2OS/c1-18-12-7-8-14-13(9-12)16-15(19)17(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,19) |
Clave InChI |
TWBSELPGKTZOLI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C(=S)N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-2-[(2,4-dichlorobenzyl)sulfanyl]-5-phenylpyrimidin-4(1H)-one](/img/structure/B12485171.png)
![1-[3-(benzyloxy)phenyl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12485172.png)

![(2-{[(2-Hydroxy-1,1-dimethylethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12485179.png)
![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12485205.png)
![N-(2-fluorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12485209.png)
![7,8-Dimethyl-4,6-diphenyl-5,7-dihydropyrrolo[3,4-d][1,2]diazepine-1-thiol](/img/structure/B12485219.png)
![2-[methyl(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B12485227.png)
![2-(benzylsulfanyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B12485229.png)


![2-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12485246.png)
![2-[4-(3-bromophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12485249.png)
![4-[(E)-pyrrolidin-1-yldiazenyl]benzoic acid](/img/structure/B12485255.png)
